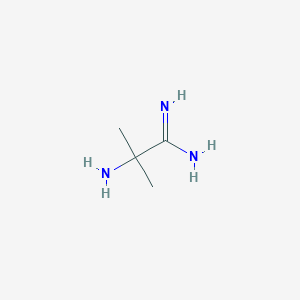![molecular formula C10H12ClNO2 B13301425 Carbamic chloride, N-[(4-methoxyphenyl)methyl]-N-methyl-](/img/structure/B13301425.png)
Carbamic chloride, N-[(4-methoxyphenyl)methyl]-N-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic chloride, N-[(4-methoxyphenyl)methyl]-N-methyl- is a chemical compound with the molecular formula C10H12ClNO2 and a molecular weight of 213.66 g/mol . This compound is characterized by its ability to act as an intermediate in various chemical reactions, particularly in the synthesis of pharmaceuticals and agrochemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Carbamic chloride, N-[(4-methoxyphenyl)methyl]-N-methyl- can be synthesized through the reaction of N-methyl-4-methoxybenzylamine with phosgene (COCl2) . The reaction typically occurs under anhydrous conditions and at low temperatures to prevent the decomposition of the product . The general reaction scheme is as follows:
N-methyl-4-methoxybenzylamine+Phosgene→Carbamic chloride, N-[(4-methoxyphenyl)methyl]-N-methyl-+HCl
Industrial Production Methods
In industrial settings, the production of carbamic chloride, N-[(4-methoxyphenyl)methyl]-N-methyl- involves the use of large-scale reactors with precise control over temperature and pressure . The process is designed to maximize yield and purity while minimizing the formation of by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Carbamic chloride, N-[(4-methoxyphenyl)methyl]-N-methyl- undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding carbamates.
Hydrolysis: In the presence of water, it hydrolyzes to form N-[(4-methoxyphenyl)methyl]-N-methylcarbamic acid.
Common Reagents and Conditions
Amines: Reacts under mild conditions to form carbamates.
Alcohols: Reacts under basic conditions to form esters.
Major Products
Carbamates: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Carbamic Acids: Formed from hydrolysis.
Wissenschaftliche Forschungsanwendungen
Carbamic chloride, N-[(4-methoxyphenyl)methyl]-N-methyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Acts as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of carbamic chloride, N-[(4-methoxyphenyl)methyl]-N-methyl- involves its reactivity with nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of various derivatives . This reactivity is exploited in the synthesis of carbamates, esters, and other compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methylcarbamic chloride: Similar in structure but lacks the 4-methoxyphenyl group.
Carbamic acid, 4-methoxyphenyl, ethyl ester: Similar in structure but has an ethyl ester group instead of the carbamoyl chloride group.
Uniqueness
Carbamic chloride, N-[(4-methoxyphenyl)methyl]-N-methyl- is unique due to its specific reactivity profile and the presence of the 4-methoxyphenyl group, which imparts distinct chemical properties . This makes it particularly useful in the synthesis of specialized organic compounds .
Eigenschaften
Molekularformel |
C10H12ClNO2 |
|---|---|
Molekulargewicht |
213.66 g/mol |
IUPAC-Name |
N-[(4-methoxyphenyl)methyl]-N-methylcarbamoyl chloride |
InChI |
InChI=1S/C10H12ClNO2/c1-12(10(11)13)7-8-3-5-9(14-2)6-4-8/h3-6H,7H2,1-2H3 |
InChI-Schlüssel |
JNZGYVRWVDGXKR-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC1=CC=C(C=C1)OC)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


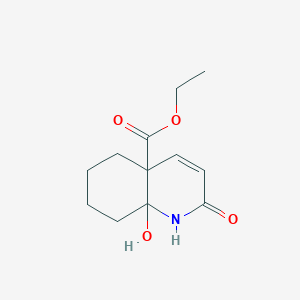
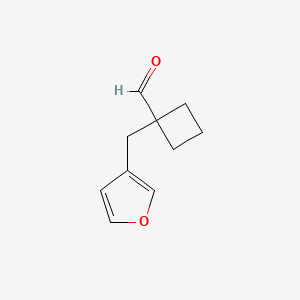
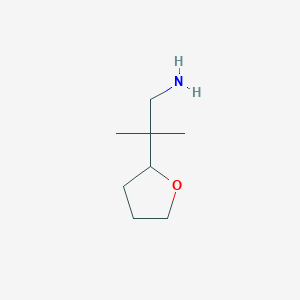
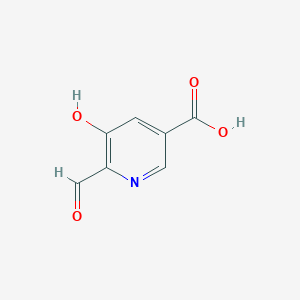

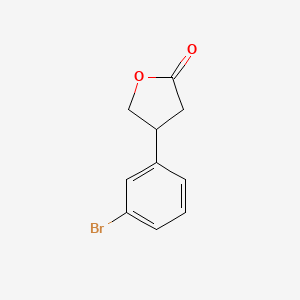
amine](/img/structure/B13301385.png)
![7-tert-butyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13301393.png)

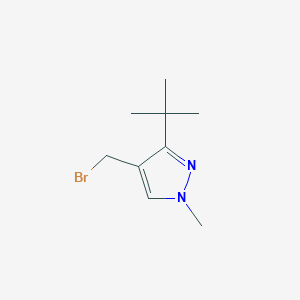
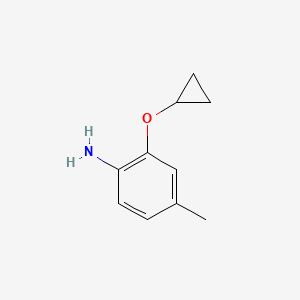
![N-[1-(Aminomethyl)-2-methylcyclohexyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B13301420.png)

